2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Description
2-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a small-molecule acetamide derivative characterized by a 4-chlorophenyl group attached to the acetamide backbone and a pyrimidin-5-yl ethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-pyrimidin-5-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-13-3-1-11(2-4-13)7-14(19)18-6-5-12-8-16-10-17-9-12/h1-4,8-10H,5-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNTTCXYIIZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CN=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorophenyl-3-oxobutanoate.
Cyclization: The intermediate undergoes cyclization with guanidine to form 2-(4-chlorophenyl)-4,6-dihydroxypyrimidine.
Alkylation: The pyrimidine derivative is then alkylated with 2-bromoethylamine to form the final product, 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazole vs. Pyrimidine Derivatives
- : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide replaces the pyrimidine group with a pyrazole ring. This compound’s activity in agrochemical or pharmaceutical contexts is likely distinct due to altered electronic properties .
Triazole-Sulfanyl Derivatives
- and : Compounds like 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide feature a triazole core with a sulfanyl linker. The trifluoromethyl and methoxy substituents in these derivatives further modulate lipophilicity and target selectivity .
Benzothiazole Derivatives
- : N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide substitutes the pyrimidine with a benzothiazole ring. Benzothiazoles are known for their fluorescence and affinity to CNS targets, suggesting divergent applications compared to pyrimidine-based compounds .
Substituent Effects on Activity
Halogen and Fluorinated Groups
- : 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide incorporates a trifluoromethyl group, enhancing metabolic stability and electronegativity.
- : Chromeno-pyrimidinyl derivatives (e.g., 2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide) feature fused aromatic systems, increasing molecular weight and rigidity. This may reduce bioavailability but improve target affinity in oncology contexts .
Hydroxy and Methoxy Substituents
- : Mandelamide-derived pyrrolopyrimidines (e.g., (S)-N-(4-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)-2-(3-fluorophenyl)-2-hydroxyacetamide) include hydroxy groups that enhance hydrogen-bonding interactions with kinases like PERK. The target compound lacks this feature, suggesting differences in kinase selectivity .
Pharmacokinetic and Physicochemical Properties
Key Findings and Implications
Structural Flexibility : The acetamide backbone allows for diverse heterocyclic substitutions, enabling tunable interactions with biological targets.
Pyrimidine Advantage : The pyrimidin-5-yl ethyl group in the target compound offers a balance of hydrogen-bonding capacity and moderate lipophilicity, making it suitable for CNS-targeted therapies.
Substituent Trade-offs : Fluorinated or bulky groups (e.g., trifluoromethyl) improve stability but may reduce permeability, while polar groups (e.g., sulfanyl) enhance solubility at the cost of membrane penetration.
Biological Activity
2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a chlorophenyl group and a pyrimidinyl ethyl group attached to an acetamide backbone, which contributes to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 275.73 g/mol
- CAS Number : 2034481-46-2
The biological activity of 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biochemical responses. Notably, its mechanism may involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter or growth factor receptors that influence cellular signaling pathways.
Anticancer Properties
Research indicates that 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide exhibits promising anticancer activity. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound showed significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). IC values ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC values of 17.02 μM and 11.73 μM respectively .
- Mechanisms of Action : The compound induced apoptosis and increased levels of caspase 9 in treated cells, suggesting a mechanism involving programmed cell death .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases.
Safety Profile
In toxicity studies conducted on animal models, no acute toxicity was observed at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological activity profile of 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide:
| Compound Name | Structure | Anticancer Activity (IC) | Notes |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide | Structure | 0.87 - 12.91 μM | Promising for breast cancer treatment |
| 2-(4-chlorophenyl)-N-(2-(pyrimidin-4-yl)ethyl)acetamide | Similar structure | Not reported | Different pyrimidine position |
| 2-(4-fluorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide | Similar structure | Not reported | Fluorine substitution |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment Study : A study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered orally at doses equivalent to those showing efficacy in vitro.
- Inflammation Model : In a murine model of arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to control groups, supporting its anti-inflammatory claims.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
